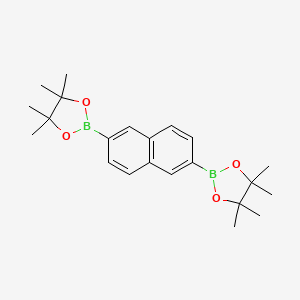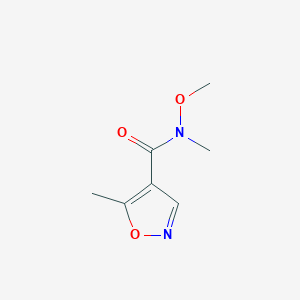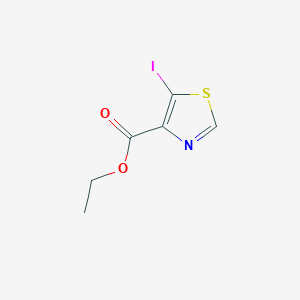
Ethyl 5-iodothiazole-4-carboxylate
概要
説明
Ethyl 5-iodothiazole-4-carboxylate is a chemical compound with the molecular formula C6H6INO2S . It is used in laboratory settings and for the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C6H6INO2S/c1-2-10-6(9)4-5(7)11-3-8-4/h3H,2H2,1H3 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 283.09 . It is a pale-yellow to yellow-brown solid . The compound should be stored sealed in dry conditions at 2-8°C .科学的研究の応用
Photochemical Properties and Singlet Oxygen Activation
Ethyl 5-iodothiazole-4-carboxylate has been investigated for its photochemical properties and its ability to act as a singlet oxygen sensitizer. In a study focused on the photoarylation-photoisomerization of halothiazoles, it was discovered that reactions involving ethyl 2-iodothiazole-5-carboxylate led to products with significant photophysical properties and fluorescence. These compounds exhibited dual emission from different excited states and were effective in singlet oxygen activation, highlighting their potential in photodynamic therapy and photochemical applications (Amati et al., 2010).
Synthetic Accessibility through Lateral Lithiation
Another aspect of research on this compound relates to its synthetic utility, particularly through lateral lithiation techniques. For instance, ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate underwent smooth lithiation at the methyl position when certain protecting groups were used. This method facilitated the introduction of various functional groups, demonstrating the compound's versatility in organic synthesis (Burkhart et al., 2001).
Michael-Like Addition Strategy
Research has also explored the use of this compound derivatives in the synthesis of 2-aminoethyl-5-carbethoxythiazoles through Michael-like addition of secondary amines. This strategy enabled the efficient preparation of analogs, which could be important in developing new chemical entities with potential biological activities (Boy & Guernon, 2005).
Antimicrobial and 3D QSAR Analysis
The modification and synthesis of derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate, a closely related compound, have been conducted to explore antimicrobial activities and establish structure-activity relationships through 3D QSAR analysis. This research has implications for designing new antimicrobial agents and understanding the molecular basis of their activity (Desai et al., 2019).
Corrosion Inhibition
Studies have also shown that derivatives of this compound, such as ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate, can serve as effective corrosion inhibitors for metals in acidic environments. This application is crucial for materials science, particularly in protecting industrial equipment and infrastructure from corrosion damage (Raviprabha & Bhat, 2019).
Safety and Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
作用機序
Target of Action
Ethyl 5-iodothiazole-4-carboxylate is a derivative of thiazole, a heterocyclic compound. Thiazole derivatives have been found to exhibit inhibitory action against the carbonic anhydrase CA-II enzyme . This enzyme plays a vital role in maintaining homeostasis in several processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .
Mode of Action
Thiazole derivatives, in general, have been found to attach to the ca-ii binding site and block its action . This inhibitory action against CA-II can be strategically modified to improve binding affinity, selectivity, and pharmacokinetics .
Biochemical Pathways
The inhibition of the ca-ii enzyme can affect several processes that this enzyme is involved in, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .
Pharmacokinetics
Pharmacokinetic assessments of thiazole derivatives have shown that most of the compounds possess attributes conducive to potential drug development .
Result of Action
The inhibition of the ca-ii enzyme can potentially affect several cellular processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .
生化学分析
Biochemical Properties
Ethyl 5-iodothiazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . The compound’s interaction with proteins often involves binding to active sites, leading to enzyme inhibition or activation, which can alter the biochemical pathways within cells.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to potential anticancer effects . Additionally, the compound can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation. This binding often occurs at the enzyme’s active site, where this compound can form covalent or non-covalent interactions . These interactions can result in changes in enzyme conformation and activity, ultimately affecting the biochemical pathways regulated by these enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives, including this compound, can degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At higher doses, this compound can cause toxic or adverse effects, including cytotoxicity and organ damage . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the biosynthesis of essential metabolites, thereby disrupting cellular metabolism . These interactions can lead to changes in the levels of key metabolites, affecting the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of this compound can influence its biological activity, as its accumulation in specific tissues or organelles can enhance its therapeutic effects or contribute to toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization within the mitochondria can influence mitochondrial function and energy metabolism, while its presence in the nucleus can affect gene expression and DNA replication.
特性
IUPAC Name |
ethyl 5-iodo-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO2S/c1-2-10-6(9)4-5(7)11-3-8-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDZWPSEQYJMHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732699 | |
| Record name | Ethyl 5-iodo-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
900530-64-5 | |
| Record name | Ethyl 5-iodo-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

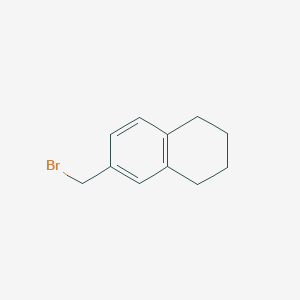
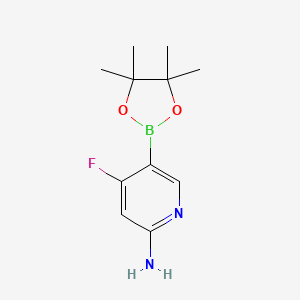
![Hydrazine, [(tetrahydro-2H-thiopyran-4-yl)methyl]-](/img/structure/B1457220.png)
![2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol](/img/structure/B1457221.png)
![9-Phenyl-9H,9'H-[3,3']bicarbazolyl](/img/structure/B1457222.png)


